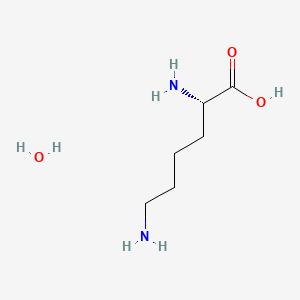

L-Lysine monohydrate

描述

L-赖氨酸水合物是必需氨基酸L-赖氨酸的一种形式,对人体健康至关重要。它通常存在于蛋白质中,对生长、组织修复以及各种酶和激素的产生至关重要。 L-赖氨酸的水合物形式在其晶体结构中包含水分子,从而增强了其稳定性和溶解度 .

准备方法

合成路线和反应条件: L-赖氨酸水合物可以通过微生物发酵过程合成。主要方法涉及使用谷氨酸棒状杆菌菌株发酵甘蔗糖蜜。 该过程包括两个阶段:发酵反应器的动态分析和工业生产过程 .

工业生产方法: L-赖氨酸水合物的工业生产通常涉及直接发酵。该方法采用谷氨酸棒状杆菌的营养缺陷型突变体,这些突变体缺乏某些氨基酸,从而从碳水化合物中生产L-赖氨酸。 发酵过程受反馈抑制机制的调节,以最大限度地提高产量 .

化学反应分析

Enzymatic Interconversion to β-Lysine

L-lysine undergoes a radical-mediated rearrangement to L-β-lysine via lysine 2,3-aminomutase , requiring coenzymes S-adenosylmethionine (SAM) and pyridoxal-5′-phosphate (PLP) .

Reaction Mechanism :

-

Step 1 : PLP forms an external aldimine with L-lysine’s α-amino group.

-

Step 2 : A 5′-deoxyadenosyl radical (from SAM) abstracts the 3-pro-R hydrogen from L-lysine, generating a substrate radical.

-

Step 3 : Radical rearrangement forms the β-lysyl radical, which abstracts a hydrogen from 5′-deoxyadenosine to yield β-lysine .

Equilibrium and Thermodynamics :

| Parameter | Value | Conditions |

|---|---|---|

| 10.9 (4°C) → 6.8 (65°C) | pH 8.0, Epps buffer | |

| −1.4 kcal mol⁻¹ | Enthalpy-driven | |

| −0.25 cal deg⁻¹ mol⁻¹ |

The reaction is exothermic, favored at lower temperatures due to bond strength differences (Cβ–Nβ in β-lysine > Cα–Nα in lysine) .

Acid-Base Behavior and Ionization

L-lysine monohydrate () exhibits ionization at physiological pH:

Protonation States :

-

pH < 2 : Fully protonated (-CH₂-CH₂-CH₂-CH₂-CH(NH₃⁺)-COOH $$).

-

pH 9–10 : Deprotonation of α-amino group.

Post-Translational Modifications

L-lysine participates in enzymatic modifications critical for protein function:

-

Methylation : ε-amino group methylation (mono-, di-, trimethyllysine) in histones and calmodulin .

-

Acetylation : Regulates chromatin structure (e.g., histone acetylation) .

-

Hydroxylation : Lysyl hydroxylase converts lysine to hydroxylysine in collagen, enhancing structural stability .

Carboxyanhydride Formation

L-lysine reacts with chloroformates to form N-carboxyanhydrides (NCAs), key intermediates in peptide synthesis:

Salt Formation

This compound forms stable salts for industrial use:

-

Hydrochloride (HCl) :

-

Sulfate :

Stability and Reactivity

-

Aqueous Stability : Stable in water (pH 9–10.5) with no degradation over 72 hours at 18–23°C .

-

Feed Processing : ≤8% loss in mash feed after 3 months; minimal loss during pelleting (82°C) .

Radical-Mediated Reactions

The ε-amino group participates in redox reactions:

科学研究应用

Nutritional Applications

1.1 Human Nutrition

L-Lysine is vital for human health, particularly in protein synthesis, calcium absorption, and hormone production. It is often used as a dietary supplement to prevent or treat lysine deficiency, which can lead to various health issues such as fatigue and weakened immune function. Clinical studies have shown that L-lysine supplementation can be beneficial in managing conditions such as herpes simplex virus outbreaks and osteoporosis.

1.2 Recommended Dosage

- Oral Supplements : Commonly available in capsules or tablets ranging from 500 mg to 1 g.

- Topical Applications : Creams containing L-lysine are used for skin conditions related to viral infections.

Pharmaceutical Applications

L-Lysine monohydrate is also utilized in pharmaceutical formulations. It has been nominated for inclusion in the FDA's 503B Bulks List due to its therapeutic potential in various conditions:

- Herpes Simplex Management : Studies indicate that L-lysine can reduce the frequency and severity of outbreaks when taken as a supplement.

- Muscle Recovery : L-lysine aids in muscle repair and recovery post-exercise, making it popular among athletes.

- Mucositis Prevention : It is used to prevent oral mucositis in patients undergoing chemotherapy.

Animal Nutrition

L-Lysine is extensively used in animal feed to enhance protein quality and promote growth:

3.1 Feed Additive

L-Lysine monohydrochloride (HCl) is commonly added to animal diets, especially for non-ruminant species such as pigs and poultry. It helps optimize dietary protein utilization, ensuring that animals receive adequate levels of this essential amino acid.

3.2 Safety and Efficacy

Research conducted by the European Food Safety Authority (EFSA) confirms that L-lysine HCl produced from genetically modified Corynebacterium glutamicum is safe for both animals and consumers. The additive does not pose any safety concerns related to genetic modification .

Clinical Studies on Human Health

A systematic review of clinical trials highlighted the effectiveness of L-lysine supplementation in reducing the recurrence of herpes simplex infections. Participants receiving 1 g daily reported fewer outbreaks compared to the placebo group .

Animal Growth Trials

In a controlled study involving poultry, diets supplemented with L-lysine showed improved weight gain and feed conversion ratios compared to control groups without lysine supplementation. The average weight gain increased by 15% over a six-week period .

Data Tables

| Application Area | Formulation Type | Common Dosage | Observed Benefits |

|---|---|---|---|

| Human Nutrition | Oral supplements | 500 mg - 1 g daily | Reduces herpes outbreaks, supports calcium absorption |

| Pharmaceutical | Topical creams | 2.5% solution | Alleviates symptoms of herpes simplex |

| Animal Nutrition | Feed additive (HCl) | 0.8% of diet | Enhances growth rates in poultry |

作用机制

L-赖氨酸水合物通过多种机制发挥作用:

蛋白质合成: 它在翻译过程中被整合到蛋白质中。

酶活性: 作为L-赖氨酸氧化酶等酶的底物。

细胞代谢: 参与肉碱的生成,肉碱对脂肪酸代谢至关重要.

与精氨酸的相互作用: 与精氨酸竞争结合位点,这可能会抑制精氨酸的摄取,并影响各种代谢途径.

类似化合物:

L-精氨酸: 另一种参与蛋白质合成和细胞代谢的必需氨基酸。

L-组氨酸: 与L-赖氨酸类似,对生长和组织修复至关重要。

L-苏氨酸: 在蛋白质合成和免疫功能中发挥作用。

比较:

L-赖氨酸与L-精氨酸: 两者都是必需氨基酸,但L-赖氨酸更多地参与胶原蛋白合成和钙吸收,而L-精氨酸对一氧化氮生成和免疫功能至关重要.

L-赖氨酸与L-组氨酸: L-赖氨酸更多地参与组织修复和生长,而L-组氨酸对组胺的生成和髓鞘的维持很重要.

L-赖氨酸与L-苏氨酸: L-赖氨酸对蛋白质合成和组织修复至关重要,而L-苏氨酸对免疫功能以及甘氨酸和丝氨酸的生成至关重要.

L-赖氨酸水合物因其在蛋白质合成、组织修复中的独特作用以及潜在的抗病毒特性而脱颖而出,使其成为各个研究和工业领域中的宝贵化合物。

相似化合物的比较

L-Arginine: Another essential amino acid involved in protein synthesis and cellular metabolism.

L-Histidine: Essential for growth and tissue repair, similar to L-Lysine.

L-Threonine: Plays a role in protein synthesis and immune function.

Comparison:

L-Lysine vs. L-Arginine: Both are essential amino acids, but L-Lysine is more involved in collagen synthesis and calcium absorption, while L-Arginine is crucial for nitric oxide production and immune function.

L-Lysine vs. L-Histidine: L-Lysine is more involved in tissue repair and growth, whereas L-Histidine is important for the production of histamine and maintaining the myelin sheath.

L-Lysine vs. L-Threonine: L-Lysine is essential for protein synthesis and tissue repair, while L-Threonine is vital for immune function and the production of glycine and serine.

L-Lysine hydrate stands out due to its unique role in protein synthesis, tissue repair, and its potential antiviral properties, making it a valuable compound in various fields of research and industry.

生物活性

L-lysine monohydrate is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, hormone production, and immune function. This article discusses the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of L-Lysine

Chemical Structure and Function:

L-lysine is a non-endogenous essential amino acid, meaning it must be obtained through diet as the body cannot synthesize it. It is prevalent in protein-rich foods such as meat, dairy, and legumes. L-lysine is vital for:

- Protein Synthesis: It contributes to muscle recovery and growth.

- Hormone Production: It aids in the synthesis of hormones and enzymes.

- Immune Function: It supports the production of antibodies.

1. Protein Quality and Growth

A recent study demonstrated that L-lysine supplementation in diets affects protein quality and growth metrics in animals. The study found that higher levels of dietary L-lysine (≥ 1.5%) significantly altered serum concentrations of various amino acids and metabolites, indicating its role in modulating metabolic pathways related to protein metabolism .

Table 1: Effects of L-Lysine Supplementation on Serum Amino Acids

| Supplementation Level | Serum Alanine | Serum Glycine | Serum Urea |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| 1.5% | ↓ | ↓ | ↑ |

| 3% | ↓ | ↓ | ↑ |

2. Anxiolytic Effects

L-lysine has been shown to have anxiolytic properties, particularly when combined with L-arginine. A study involving 108 healthy adults reported that a week-long oral treatment with L-lysine (2.64 g/day) significantly reduced anxiety levels and lowered cortisol, a stress hormone . This suggests that dietary lysine can positively influence mental health by normalizing stress responses.

Case Study:

In a double-blind, placebo-controlled trial, participants who received L-lysine experienced a significant reduction in both trait anxiety and state anxiety induced by cognitive stressors . The findings indicate potential therapeutic applications for L-lysine in managing anxiety disorders.

3. Metabolic Effects

Research indicates that excess dietary L-lysine can influence metabolic markers such as carnitine levels. In studies with rats, increased lysine intake was associated with reduced serum carnitine concentrations but increased levels of trimethyllysine (TML), a precursor for carnitine synthesis . This dual effect suggests that lysine may play a role in fat metabolism and energy production.

Safety Profile

This compound is generally recognized as safe when used appropriately. Studies have shown no significant irritant effects on skin or eyes, nor does it pose inhalation hazards . The European Food Safety Authority (EFSA) has classified it as safe for use in animal feed across various species .

属性

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRUTVAFDWTKGD-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192769 | |

| Record name | Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39665-12-8, 199926-21-1 | |

| Record name | L-Lysine, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39665-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199926-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039665128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7625B974U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。